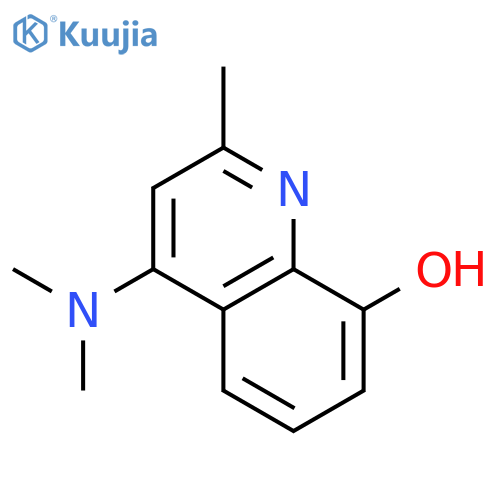Cas no 167834-48-2 (4-(dimethylamino)-2-methylquinolin-8-ol)
4-(ジメチルアミノ)-2-メチルキノリン-8-オールは、キノリン骨格にジメチルアミノ基とヒドロキシル基を有する有機化合物です。その特異な分子構造により、蛍光特性や金属イオンとのキレート能を示し、分析化学や材料科学分野での応用が期待されます。特に、選択的な金属イオン検出や蛍光プローブとしての利用可能性が注目されています。高い熱安定性と溶媒溶解性を兼ね備えており、精密合成にも適した中間体としての利用価値があります。分子内電荷移動(ICT)特性を有するため、光機能性材料の開発における有用性も研究されています。

167834-48-2 structure
商品名:4-(dimethylamino)-2-methylquinolin-8-ol
4-(dimethylamino)-2-methylquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 8-Quinolinol, 4-(dimethylamino)-2-methyl-
- 4-(dimethylamino)-2-methylquinolin-8-ol
- 167834-48-2
- RUYLNLZKAUTGGN-UHFFFAOYSA-N
- DB-106164
- SCHEMBL6640636
- 8-hydroxy-2-methyl-4-dimethylaminoquinoline
-
- インチ: InChI=1S/C12H14N2O/c1-8-7-10(14(2)3)9-5-4-6-11(15)12(9)13-8/h4-7,15H,1-3H3
- InChIKey: RUYLNLZKAUTGGN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 202.110613074Da
- どういたいしつりょう: 202.110613074Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(dimethylamino)-2-methylquinolin-8-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-45482868-1.0g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 1.0g |
$1117.0 | 2023-02-05 | |
| Enamine | BBV-45482868-10.0g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 10.0g |
$3687.0 | 2023-02-05 | |
| Enamine | BBV-45482868-1g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 1g |
$1117.0 | 2023-10-28 | |
| Enamine | BBV-45482868-5.0g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 5.0g |
$2933.0 | 2023-02-05 | |
| Enamine | BBV-45482868-2.5g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-45482868-10g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 10g |
$3687.0 | 2023-10-28 | |
| Enamine | BBV-45482868-5g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 5g |
$2933.0 | 2023-10-28 |
4-(dimethylamino)-2-methylquinolin-8-ol 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Ping Tong Food Funct., 2020,11, 628-639
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
167834-48-2 (4-(dimethylamino)-2-methylquinolin-8-ol) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2039-76-1(3-Acetylphenanthrene)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
